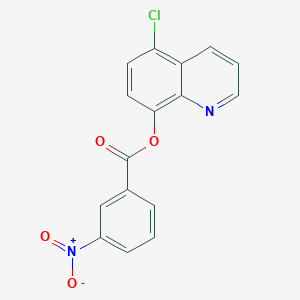

5-chloro-8-quinolinyl 3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5-chloro-8-quinolinyl 3-nitrobenzoate and related compounds typically involves the formation of hydrogen-bonded structures with quinoline derivatives. For instance, compounds of quinoline with chloro- and nitro-substituted benzoic acid have been synthesized, demonstrating the ability to form short hydrogen bonds between the pyridine N atom and a carboxyl O atom of benzoic acids (Gotoh & Ishida, 2009). These reactions showcase the foundational steps that could be applied or modified for synthesizing 5-chloro-8-quinolinyl 3-nitrobenzoate.

Molecular Structure Analysis

The molecular structure of compounds related to 5-chloro-8-quinolinyl 3-nitrobenzoate often features complex hydrogen bonding and molecular interactions. For example, the structural determination of isomeric compounds involving quinoline derivatives has revealed distinct hydrogen bonding patterns, which play a crucial role in the stability and properties of these compounds (Smith, Wermuth, & White, 2001). Understanding these interactions is essential for analyzing the molecular structure of 5-chloro-8-quinolinyl 3-nitrobenzoate.

Chemical Reactions and Properties

Chemical reactions involving related compounds, such as the preparation of heterocyclic scaffolds from multireactive building blocks, highlight the versatility and reactivity of chloro- and nitro-substituted compounds (Křupková, Funk, Soural, & Hlaváč, 2013). These studies suggest potential pathways for chemical reactions involving 5-chloro-8-quinolinyl 3-nitrobenzoate and its participation in forming various heterocyclic structures.

Physical Properties Analysis

While specific studies on the physical properties of 5-chloro-8-quinolinyl 3-nitrobenzoate are not available, research on similar compounds provides valuable information. For example, the synthesis and characterization of related compounds involve detailed analyses of their crystalline structures and interactions, which are crucial for understanding the physical properties of these molecules (Gotoh & Ishida, 2019).

Chemical Properties Analysis

The chemical properties of related quinolinyl and nitrobenzoate compounds have been explored through various synthetic and analytical techniques. Studies such as those on the synthesis of 5-chloro-2, 3, 4-trifluorobenzoic acid (Yu et al., 2015) provide insights into the reactivity, stability, and functional group transformations relevant to 5-chloro-8-quinolinyl 3-nitrobenzoate.

Wirkmechanismus

Target of Action

Related compounds such as 5-chloro-8-quinolinol have been shown to exhibit antimicrobial, antifungal, and antiamoebic activities .

Mode of Action

A related compound, cloquintocet-mexyl, is known to accelerate the herbicide detoxification process . This suggests that 5-chloro-8-quinolinyl 3-nitrobenzoate may interact with its targets to modulate their normal functioning, leading to changes in cellular processes.

Result of Action

For instance, naphthalene-2-yl 2-chloro-5-dinitrobenzoate (a structurally similar compound) has been reported to increase liver enzyme levels and normal sperm count in toxicity studies .

Eigenschaften

IUPAC Name |

(5-chloroquinolin-8-yl) 3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN2O4/c17-13-6-7-14(15-12(13)5-2-8-18-15)23-16(20)10-3-1-4-11(9-10)19(21)22/h1-9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLVVBKRUBVMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-8-quinolinyl 3-nitrobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5800392.png)

![4-{[4-(4-fluorophenyl)-4-oxobutanoyl]amino}benzoic acid](/img/structure/B5800401.png)

![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)

![5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B5800424.png)

![cyclohexanone O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5800430.png)

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)

![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)

![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)